2-(1H-Imidazol-1-YL)-6-(trifluoromethyl)pyridine hydrochloride is a chemical compound that integrates an imidazole ring and a trifluoromethyl-substituted pyridine structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research and other therapeutic applications. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
2-(1H-Imidazol-1-YL)-6-(trifluoromethyl)pyridine hydrochloride belongs to the class of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structures. It is classified as a pyridine derivative with significant pharmacological potential due to the presence of the imidazole moiety.
The synthesis of 2-(1H-Imidazol-1-YL)-6-(trifluoromethyl)pyridine hydrochloride typically involves multi-step organic reactions. Key methods include:
The synthesis may utilize reagents such as trifluoromethyl iodide for introducing the trifluoromethyl group and various catalysts to facilitate cyclization. Reaction conditions often include temperature control and specific solvents to optimize yield and purity .
The molecular structure of 2-(1H-Imidazol-1-YL)-6-(trifluoromethyl)pyridine hydrochloride consists of a pyridine ring substituted at the 6-position with a trifluoromethyl group and at the 2-position with an imidazole ring. The hydrochloride form indicates the presence of a chloride ion associated with the compound.
The compound can participate in various chemical reactions, including:
Reactions are typically carried out under controlled conditions, using solvents such as dimethyl sulfoxide or acetonitrile, and may involve catalysts like palladium or copper for cross-coupling reactions .
The mechanism of action for 2-(1H-Imidazol-1-YL)-6-(trifluoromethyl)pyridine hydrochloride is not fully elucidated but is believed to involve interactions with specific biological targets, such as enzymes or receptors related to cancer cell proliferation.
Studies indicate that compounds with similar structures often inhibit pathways involved in tumor growth by targeting kinases or other signaling molecules. This suggests potential use as an anticancer agent .
2-(1H-Imidazol-1-YL)-6-(trifluoromethyl)pyridine hydrochloride has several applications in scientific research:
Imidazole-pyridine hybrids represent a pharmaceutically privileged scaffold due to their versatile molecular recognition properties. The imidazole ring, a five-membered heterocycle with two nitrogen atoms (one pyrrole-like and one pyridine-like), confers exceptional hydrogen-bonding capabilities. This allows simultaneous donation and acceptance of hydrogen bonds, mimicking biological interactions observed in endogenous biomolecules like histidine [4]. When fused with a pyridine ring—as in 2-(1H-imidazol-1-yl)-6-(trifluoromethyl)pyridine hydrochloride—the resulting hybrid exhibits enhanced dipole moments and π-stacking efficiency. These features facilitate binding to diverse biological targets, including kinases, G-protein-coupled receptors, and cytochrome P450 enzymes [4] [9].
The hydrochloride salt form of this compound (CAS 1215206-29-3) further optimizes its physicochemical behavior. Protonation of the pyridine nitrogen increases water solubility, critical for in vitro assays and formulation development. Structural analyses reveal that the imidazole and pyridine planes adopt a near-coplanar orientation, maximizing surface area for target engagement while the hydrochloride counterion stabilizes crystalline packing [2] [7].
Table 1: Key Molecular Properties of 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine Hydrochloride
Property | Value |
---|---|
CAS Registry Number | 1215206-29-3 |
Molecular Formula | C₉H₇ClF₃N₃ |
Molecular Weight | 249.62 g/mol |
Salt Form | Hydrochloride |
Purity (Commercial) | ≥98% [2] |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 2 (imidazolium + ammonium) |
The trifluoromethyl (-CF₃) group at the pyridine 6-position is a strategic modification that profoundly alters molecular behavior. This substituent is highly electronegative and lipophilic (Hansch π parameter: +0.88), which enhances membrane permeability and bioavailability. In 2-(1H-imidazol-1-yl)-6-(trifluoromethyl)pyridine hydrochloride, the -CF₃ group induces a strong electron-withdrawing effect, lowering the pKa of the pyridine nitrogen and facilitating salt formation [4] [6].
Metabolically, the C-F bond resists oxidative cleavage by cytochrome P450 enzymes, thereby prolonging biological half-life. Computational studies indicate that -CF₃ substitution reduces electron density on the pyridine ring by 18–22%, polarizing the scaffold for nucleophilic attack at specific positions. This electronic perturbation is exploited in medicinal chemistry to modulate target affinity and selectivity [2] [4].
Table 2: Impact of -CF₃ Substitution on Key Pharmaceutical Parameters
Parameter | Without -CF₃ | With -CF₃ | Change |
---|---|---|---|
Calculated log P | ~1.2 | ~2.1 | +75% |
Metabolic Stability* | Low | High | >2x ↑ |
Aqueous Solubility | High | Moderate | ~40% ↓ |
σ (Hammett Constant) | 0.00 | 0.54 | - |
*In vitro microsomal assay half-life
This compound integrates dual pharmacophores—imidazole and trifluoromethylated pyridine—into a synthetically tractable scaffold. Its hydrochloride salt is commercially available (≥98% purity) as a building block for drug discovery [2] [3]. The structural duality enables divergent derivatization: the imidazole N3 position can be alkylated, while the pyridine C4 position undergoes electrophilic substitution. Such flexibility permits rapid generation of analog libraries targeting diverse diseases [3] [4].
Notably, the compound serves as an intermediate in synthesizing kinase inhibitors and antimicrobial agents. The trifluoromethyl group enhances blood-brain barrier penetration in preclinical models, suggesting CNS applicability. Furthermore, its crystalline salt form ensures batch-to-batch reproducibility in industrial-scale synthesis, with suppliers in India, China, and the United States [3] [4] [5].
Table 3: Applications and Synthesis Attributes
Attribute | Detail |
---|---|
Primary Use | Pharmaceutical/agrochemical intermediate [3] [4] |
Synthetic Accessibility | 3-step synthesis from 2-chloro-6-(trifluoromethyl)pyridine [5] |
Global Suppliers | Combi-Blocks (USA), Clearsynth (India), CymitQuimica (Spain) [2] [3] [5] |
Potential Therapeutic Areas | Oncology, CNS disorders, antifungals [4] |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: